molecular formula C11H13N5O2 B10975855 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide

3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide

Cat. No.: B10975855
M. Wt: 247.25 g/mol
InChI Key: BGASTYBFSNIDMK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide is an organic compound that features a methoxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with a suitable amine.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the methoxyphenyl derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: 3-(4-Hydroxyphenyl)-N-(1H-tetrazol-5-yl)propanamide.

    Reduction: 3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. The presence of the tetrazole ring, in particular, is of interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could play a crucial role in binding to biological targets, while the methoxyphenyl group might influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-N-(1H-tetrazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

3-(4-Methoxyphenyl)-N-(1H-tetrazol-5-yl)propanamide is unique due to the combination of the methoxyphenyl group and the tetrazole ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from its analogs.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C11H13N5O2/c1-18-9-5-2-8(3-6-9)4-7-10(17)12-11-13-15-16-14-11/h2-3,5-6H,4,7H2,1H3,(H2,12,13,14,15,16,17)

InChI Key

BGASTYBFSNIDMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NNN=N2

Origin of Product

United States

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